molecular formula C25H22ClN3O4 B11279161 2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

Cat. No.: B11279161
M. Wt: 463.9 g/mol
InChI Key: HCHGXVMKHFJOCG-UHFFFAOYSA-N
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Description

2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of imidazolidinones This compound is characterized by the presence of a chlorophenyl group, a methoxybenzyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenyl isocyanate, which is then reacted with 4-methoxybenzylamine to form an intermediate. This intermediate undergoes cyclization with phenylacetic acid to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide
  • 5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-1,3,4-oxadiazole-2-thione

Uniqueness

Compared to similar compounds, 2-[1-(4-chlorophenyl)-3-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide is unique due to its specific imidazolidinone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development .

Properties

Molecular Formula

C25H22ClN3O4

Molecular Weight

463.9 g/mol

IUPAC Name

2-[1-(4-chlorophenyl)-3-[(4-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide

InChI

InChI=1S/C25H22ClN3O4/c1-33-21-13-7-17(8-14-21)16-28-22(15-23(30)27-19-5-3-2-4-6-19)24(31)29(25(28)32)20-11-9-18(26)10-12-20/h2-14,22H,15-16H2,1H3,(H,27,30)

InChI Key

HCHGXVMKHFJOCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(=O)N(C2=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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